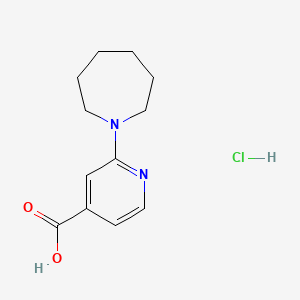

2-Azepan-1-YL-isonicotinic acid hydrochloride

Overview

Description

2-Azepan-1-yl-isonicotinic acid hydrochloride is a chemical compound with the CAS Number: 1187932-74-6 . It has a molecular weight of 256.73 and its molecular formula is C12H17ClN2O2 . It is a light yellow solid .

Molecular Structure Analysis

The IUPAC name of this compound is 2-(1-azepanyl)isonicotinic acid hydrochloride . The InChI code for this compound is 1S/C12H16N2O2.ClH/c15-12(16)10-5-6-13-11(9-10)14-7-3-1-2-4-8-14;/h5-6,9H,1-4,7-8H2,(H,15,16);1H .Physical and Chemical Properties Analysis

This compound is a light yellow solid . It has a molecular weight of 256.73 and its molecular formula is C12H17ClN2O2 .Scientific Research Applications

PKB Inhibitors Development

2-Azepan-1-YL-isonicotinic acid hydrochloride derivatives have been explored for their potential in inhibiting Protein Kinase B (PKB), also known as Akt, a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration. Novel azepane derivatives showed significant inhibitory activity against PKB-alpha, with modifications aimed at enhancing plasma stability and in vitro inhibitory activity. These compounds, through their design and synthesis, provided insight into the binding interactions and conformational changes in both the ligands and protein, thereby contributing to the development of potent inhibitors for therapeutic applications (Breitenlechner et al., 2004).

Antituberculosis Mechanism Elucidation

Research involving isonicotinic acid hydrazide, a close relative of this compound, has significantly contributed to understanding the mechanism of action of antituberculosis drugs. A study identified the inhA gene in Mycobacterium tuberculosis as a primary target for isoniazid (INH) and ethionamide (ETH), providing crucial insights into the molecular basis of INH and ETH resistance. This research paved the way for developing more effective antituberculosis therapies by targeting the inhA gene product (Banerjee et al., 1994).

Electrochemical Detection Applications

Isonicotinic acid-based compounds have been utilized in the modification of electrodes for the electrochemical detection of biologically important molecules. A study demonstrated that a glassy carbon electrode modified with electropolymerized films of isonicotinic acid exhibited an excellent electrocatalytical effect on the oxidation of norepinephrine, a crucial neurotransmitter. This application showcases the potential of this compound derivatives in developing sensitive and selective sensors for neurotransmitters and other bioactive molecules (Zhao, Zhang, & Yuan, 2002).

Anticonvulsant Activity Exploration

Derivatives of azepane, such as THAO, have been investigated for their antiseizure activity in models of acute chemoconvulsion. THAO, a glia-selective GABA uptake inhibitor, showed efficacy in protecting against seizures induced by chemical agents like pentylenetetrazol and isonicotinic acid hydrazide in animal models. This line of research highlights the therapeutic potential of azepane derivatives in managing seizure disorders and enhancing our understanding of GABAergic mechanisms in seizure suppression (Gonsalves et al., 1989).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with mitochondrial ribonuclease p, an enzyme involved in mitochondrial trna maturation .

Mode of Action

For instance, if the compound does indeed target mitochondrial ribonuclease P, it could potentially affect the enzyme’s ability to cleave tRNA molecules .

Biochemical Pathways

If the compound does interact with mitochondrial ribonuclease P, it could potentially affect the maturation of mitochondrial tRNA, which plays a crucial role in protein synthesis .

Result of Action

If the compound does indeed affect mitochondrial trna maturation, it could potentially have wide-ranging effects on protein synthesis and cellular function .

Properties

IUPAC Name |

2-(azepan-1-yl)pyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c15-12(16)10-5-6-13-11(9-10)14-7-3-1-2-4-8-14;/h5-6,9H,1-4,7-8H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOJMEKUDUOIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC=CC(=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-74-6 | |

| Record name | 4-Pyridinecarboxylic acid, 2-(hexahydro-1H-azepin-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1527689.png)

![tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B1527701.png)